3-(Oxolan-2-yl)propanoic acid 3-(Oxolan-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 935-12-6
VCID: VC2322674
InChI: InChI=1S/C7H12O3/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-5H2,(H,8,9)
SMILES: C1CC(OC1)CCC(=O)O
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol

3-(Oxolan-2-yl)propanoic acid

CAS No.: 935-12-6

Cat. No.: VC2322674

Molecular Formula: C7H12O3

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

3-(Oxolan-2-yl)propanoic acid - 935-12-6

Specification

CAS No. 935-12-6
Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
IUPAC Name 3-(oxolan-2-yl)propanoic acid
Standard InChI InChI=1S/C7H12O3/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-5H2,(H,8,9)
Standard InChI Key WUPHOULIZUERAE-UHFFFAOYSA-N
SMILES C1CC(OC1)CCC(=O)O
Canonical SMILES C1CC(OC1)CCC(=O)O

Introduction

Structure and Chemical Identity

Molecular Structure and Composition

3-(Oxolan-2-yl)propanoic acid consists of a propanoic acid chain attached to the second position of an oxolane (tetrahydrofuran) ring. The compound has a molecular formula of C₇H₁₂O₃ and a molecular weight of 144.17 g/mol . Its structure can be visualized as a five-membered oxygen-containing heterocyclic ring with a three-carbon carboxylic acid chain extending from one of the ring carbons.

Nomenclature and Identifiers

The compound is known by several names and identifiers in chemical databases:

Table 1: Identifiers and Alternative Names for 3-(Oxolan-2-yl)propanoic acid

Identifier TypeValue
CAS Number935-12-6
IUPAC Name3-(oxolan-2-yl)propanoic acid
Common Synonyms3-(Tetrahydrofuran-2-yl)propionic acid; 3-(Tetrahydro-furan-2-yl)-propionic acid
InChIInChI=1S/C7H12O3/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-5H2,(H,8,9)
InChIKeyWUPHOULIZUERAE-UHFFFAOYSA-N
SMILESC1CC(OC1)CCC(=O)O
PubChem CID263161

These identifiers are essential for unambiguous reference to the compound in scientific literature and databases .

Physical and Chemical Properties

The physical and chemical properties of 3-(Oxolan-2-yl)propanoic acid significantly influence its behavior in various chemical environments and potential applications.

Table 2: Physicochemical Properties of 3-(Oxolan-2-yl)propanoic acid

PropertyValueSource
Molecular Weight144.17 g/mol
XLogP3-AA0.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Exact Mass144.078644241 Da
AppearanceNot specified in sources-
SolubilityLikely soluble in water and polar organic solvents due to its structure-

The compound's relatively low XLogP3-AA value (0.5) indicates moderate lipophilicity, suggesting it has a balance between hydrophilic and lipophilic properties . This characteristic is potentially beneficial for certain pharmaceutical applications where membrane permeability is important.

Hazard TypeClassificationSignal WordPictogram
Skin Corrosion/IrritationCategory 2WarningExclamation mark
Serious Eye Damage/Eye IrritationCategory 1DangerCorrosion
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory tract irritation)WarningExclamation mark

Hazard Statements

The compound is associated with the following hazard statements:

  • H315: Causes skin irritation

  • H318: Causes serious eye damage

  • H335: May cause respiratory irritation

Precautionary Measures

Based on its hazard profile, the following precautionary statements are recommended:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P264: Wash hands and exposed skin thoroughly after handling

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed

These safety considerations highlight the importance of proper handling procedures when working with this compound in laboratory or industrial settings.

Chemical Reactivity and Synthesis

Functional Group Reactivity

The compound contains two primary functional groups: a carboxylic acid and an ether (in the oxolane ring). These groups confer specific reactivity patterns:

  • The carboxylic acid group can participate in typical acid-base reactions, esterification, and amidation

  • The oxolane ring is relatively stable but can undergo ring-opening under certain conditions

This dual functionality makes 3-(Oxolan-2-yl)propanoic acid a versatile building block for organic synthesis.

Synthesis Methods

While the search results don't provide specific synthesis routes for 3-(Oxolan-2-yl)propanoic acid itself, potential methods can be inferred from similar compounds:

  • Starting from tetrahydrofuran-2-carbaldehyde via a Wittig reaction followed by oxidation

  • Through hydrogenation of the corresponding unsaturated derivative

The synthesis of related compounds such as 3-[(Oxolan-2-ylmethyl)amino]propanoic acid involves "chemical reactions involving oxirane and amines, as well as through esterification processes", which might suggest parallel approaches for our target compound.

Related Compounds and Structural Analogs

Several structural analogs of 3-(Oxolan-2-yl)propanoic acid appear in chemical databases and literature, providing context for understanding structure-activity relationships.

Comparison with Structural Analogs

Table 4: Comparison of 3-(Oxolan-2-yl)propanoic acid with Structural Analogs

CompoundMolecular FormulaMolecular WeightKey Structural Difference
3-(Oxolan-2-yl)propanoic acidC₇H₁₂O₃144.17 g/molReference compound
2-methyl-3-(oxolan-2-yl)propanoic acidC₈H₁₄O₃158.19 g/molAdditional methyl group at position 2 of the propanoic acid chain
(3R)-3-Amino-3-(oxolan-2-yl)propanoic acidC₇H₁₃NO₃159.18 g/molAmino group at position 3 of the propanoic acid chain
3-[(Oxolan-2-ylmethyl)amino]propanoic acidC₈H₁₅NO₃Not specified in sourceAmine linkage between oxolane and propanoic acid moieties

These structural analogs demonstrate how subtle modifications to the basic scaffold can lead to compounds with potentially different chemical and biological properties.

Structure-Activity Relationships

The structural similarities between 3-(Oxolan-2-yl)propanoic acid and its analogs suggest potential comparable activities. For instance, the amino-substituted analog (3R)-3-Amino-3-(oxolan-2-yl)propanoic acid is noted for its "potential role as a neurotransmitter or neuromodulator", which might indicate neurological relevance for the entire structural class.

The addition of a methyl group in 2-methyl-3-(oxolan-2-yl)propanoic acid likely affects the compound's lipophilicity and steric properties, potentially altering its biological activity profile and physicochemical characteristics.

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